molecular formula C8H5ClF2O B2689730 2,6-Difluorophenylacetyl chloride CAS No. 116622-90-3

2,6-Difluorophenylacetyl chloride

Cat. No.: B2689730
CAS No.: 116622-90-3
M. Wt: 190.57
InChI Key: MQYPWHKXTAYWIT-UHFFFAOYSA-N
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Description

2,6-Difluorophenylacetyl chloride is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of phenylacetyl chloride, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 6 positions. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluorophenylacetyl chloride typically involves the reaction of 2,6-difluorobenzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the 2,6-difluorobenzoic acid is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluorophenylacetyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Amides, Esters, Thioesters: Formed from substitution reactions

    2,6-Difluorophenylacetic Acid: Formed from hydrolysis

    2,6-Difluorophenylethanol: Formed from reduction

Scientific Research Applications

2,6-Difluorophenylacetyl chloride is utilized in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,6-Difluorophenylacetyl chloride involves its reactivity towards nucleophiles. The compound’s acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses to introduce the 2,6-difluorophenylacetyl moiety into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Uniqueness: This makes it a valuable intermediate in the synthesis of complex organic compounds .

Properties

IUPAC Name

2-(2,6-difluorophenyl)acetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c9-8(12)4-5-6(10)2-1-3-7(5)11/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYPWHKXTAYWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

75.3 g (0.44 mol) of 2,6-difluorophenylacetic acid are dissolved in 96 ml (156.5 g; 1.32 mol) of thionyl chloride, stirred for 1 hour at 60° and then heated under reflux for 2 hours. The excess thionyl chloride is then distilled off and the residue is fractionated, yielding 79.5 g (95% of the theoretical yield) of 2,6-difluorophenylacetyl chloride.
Quantity
75.3 g
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Reaction Step One
Quantity
96 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
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Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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